molecular formula C25H38O2 B1670676 Dimethylheptylpyran CAS No. 32904-22-6

Dimethylheptylpyran

Cat. No.: B1670676
CAS No.: 32904-22-6
M. Wt: 370.6 g/mol
InChI Key: QBEFIFWEOSUTKV-UHFFFAOYSA-N
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Description

Dimethylheptylpyran (DMHP), systematically named 1,2-dimethylheptyl-Δ³-tetrahydrocannabinol, is a synthetic cannabinoid analog first synthesized in 1949 during structural elucidation studies of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis . Structurally, DMHP differs from Δ⁹-THC in two key aspects:

  • Double bond position: The Δ³ configuration replaces the Δ⁹ double bond in THC.
  • Side chain modification: A 3-(1,2-dimethylheptyl) chain replaces the 3-pentyl chain in THC .

DMHP acts as a potent CB1 receptor agonist, producing effects such as sedation, anti-nausea properties, and motor impairment. Its potency exceeds that of Δ⁹-THC, with a longer duration of action due to enhanced metabolic stability .

Properties

IUPAC Name

6,6,9-trimethyl-3-(3-methyloctan-2-yl)-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O2/c1-7-8-9-10-17(3)18(4)19-14-22(26)24-20-13-16(2)11-12-21(20)25(5,6)27-23(24)15-19/h14-18,26H,7-13H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEFIFWEOSUTKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)C(C)C1=CC(=C2C3=C(CCC(C3)C)C(OC2=C1)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60954555
Record name 6,6,9-Trimethyl-3-(3-methyloctan-2-yl)-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyran-1-ol
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Molecular Weight

370.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32904-22-6
Record name 3-(1,2-Dimethylheptyl)-7,8,9,10-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol
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Record name Dimethylheptylpyran
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Record name DMHP
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25516
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Record name 6,6,9-Trimethyl-3-(3-methyloctan-2-yl)-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyran-1-ol
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Record name DIMETHYLHEPTYL-.DELTA.6A,10A-TETRAHYDROCANNABINOL
Source FDA Global Substance Registration System (GSRS)
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Biological Activity

Dimethylheptylpyran (DMHP) is a synthetic cannabinoid and an analogue of tetrahydrocannabinol (THC), first synthesized in 1949. This compound has garnered attention due to its unique pharmacological properties and potential therapeutic applications. The following sections provide a detailed overview of the biological activity of DMHP, including its pharmacodynamics, therapeutic effects, case studies, and research findings.

Chemical Structure and Properties

DMHP is characterized by its structural similarity to THC, possessing a benzopyran ring which is essential for its biological activity. The compound's structural formula can be represented as follows:

C21H34O\text{C}_{21}\text{H}_{34}\text{O}

This structure allows DMHP to interact with cannabinoid receptors in the body, primarily CB1 and CB2 receptors, which are involved in various physiological processes.

Pharmacodynamics

Mechanism of Action:
DMHP exhibits a mechanism of action similar to that of THC, acting as a partial agonist at cannabinoid receptors. This interaction leads to various central nervous system effects, including sedation, analgesia, and mild hallucinogenic effects. Notably, DMHP has a higher lipophilicity than THC, resulting in a prolonged duration of action and an extended half-life ranging between 20 to 39 hours. The active metabolite, 11-hydroxy-DMHP, has an even longer half-life exceeding 48 hours .

Tolerance and Withdrawal:
Research indicates that tolerance can develop with repeated administration of DMHP. In studies involving dogs and monkeys, tolerance was observed after daily doses, with minimal behavioral depressant effects noted after a week of administration . Importantly, withdrawal symptoms were not significant upon cessation of the drug.

Therapeutic Applications

Antiepileptic Effects:
DMHP has been studied for its potential antiepileptic properties. Clinical observations in children with epilepsy have shown positive results in some cases, suggesting that DMHP may help reduce seizure frequency .

Sedative Effects:
The compound induces sedation at lower doses than those required for hallucinogenic effects. This property makes it a candidate for further exploration in therapeutic settings where sedation is beneficial .

Potential Risks:
Despite its therapeutic potential, DMHP can cause pronounced hypotension at doses below those required for hallucinogenic effects. This side effect can lead to dizziness, fainting, and muscle weakness, raising concerns about its safety profile .

Table 1: Summary of Biological Effects of DMHP

Effect Observation Reference
SedationInduces sedation at low doses
AntiepilepticPositive outcomes in pediatric epilepsy cases
Tolerance DevelopmentObserved in animal studies
HypotensionSignificant risk at sub-hallucinogenic doses
Acute ToxicityLow toxicity observed in both human and animal studies

Case Studies

  • Animal Studies:
    In controlled experiments with Macaca mulatta monkeys and dogs, DMHP was administered intravenously over several weeks. These studies demonstrated the development of tolerance to the drug's behavioral effects without significant withdrawal symptoms upon cessation .
  • Clinical Observations:
    A study involving children with epilepsy reported that DMHP administration resulted in reduced seizure frequency in some participants. This suggests that further clinical trials are warranted to explore DMHP's efficacy as an antiepileptic agent .

Scientific Research Applications

Therapeutic Uses

DMHP's pharmacological profile indicates several potential therapeutic applications:

  • Anxiety and Mood Disorders : Its sedative properties make DMHP a candidate for exploring treatments for anxiety and mood disorders .
  • Nausea Management : The anti-nausea effects observed in studies suggest potential applications in managing chemotherapy-induced nausea and vomiting .
  • Non-lethal Incapacitating Agent : Investigated by military programs for its incapacitating effects, DMHP was considered for use as a non-lethal agent due to its ability to impair physical capabilities without causing permanent harm .

Research Findings

Several studies have documented the effects of DMHP:

  • A study on anesthetized cats showed that DMHP could slow cortical activity, indicating its influence on sensory processing .
  • Clinical trials have explored its efficacy in treating grand mal epilepsy, although further research was limited due to variability in potency among samples .

Case Study 1: Military Research

The U.S. military investigated DMHP as part of their chemical weapons program. The most potent isomer demonstrated incapacitating effects at low doses (0.5–2.8 μg/kg), leading to significant impairment of physical performance while maintaining a favorable safety margin .

Case Study 2: Clinical Trials

Initial clinical trials indicated potential benefits of DMHP for treating conditions like epilepsy. However, inconsistent potency across different samples led to the discontinuation of further studies .

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

Compound Structural Features CB1/CB2 Receptor Activity Potency Relative to THC Key Therapeutic Effects Notable Side Effects Legal Status
DMHP Δ³-THC backbone; 3-(1,2-dimethylheptyl) chain Full CB1 agonist ~10–100x stronger Sedation, anti-nausea Hypotension, tachycardia, motor impairment Schedule I (U.S.)
Δ⁹-THC Δ⁹-THC backbone; 3-pentyl chain Partial CB1/CB2 agonist 1x (baseline) Analgesia, anti-emesis, appetite stimulation Anxiety, tachycardia, dry mouth Schedule I (U.S.)
HU-210 Dimethylheptyl chain; bicyclic structure Full CB1 agonist ~100x stronger Anti-anxiety, neuroprotection Hypotension, dependence risk Schedule I (U.S.)
CP-55940 Cyclopropyl-THC analog Full CB1/CB2 agonist ~5–10x stronger Pain relief, glaucoma research Sedation, cognitive dysfunction Research use only
WIN55,212-2 Aminoalkylindole backbone Full CB1/CB2 agonist ~3x stronger Neuroinflammation studies Hypothermia, catalepsy Schedule I (U.S.)
JWH-018 Naphthoylindole structure Full CB1 agonist ~4x stronger None (abuse in "spice" products) Psychosis, seizures, tachycardia Schedule I (U.S.)
Parahexyl Hexyl side chain; Δ³-THC analog Partial CB1 agonist ~2–3x stronger Historical anesthetic research Disorientation, delirium Schedule I (U.N.)

Key Findings

  • Potency and Duration : DMHP’s dimethylheptyl side chain enhances lipid solubility and CB1 binding affinity, resulting in prolonged effects compared to Δ⁹-THC . HU-210 and CP-55940 exhibit even higher potency due to structural rigidity and optimized receptor interactions .
  • Therapeutic vs. Adverse Effects : While DMHP and HU-210 were explored for sedation and neuroprotection, their strong CB1 activation correlates with severe cardiovascular (e.g., hypotension) and cognitive side effects . In contrast, WIN55,212-2 and CP-55940 are more commonly used in preclinical research due to balanced receptor activity .
  • Abuse Potential: JWH-018 and other indole-derived cannabinoids are prevalent in illicit products ("spice"), causing widespread toxicity due to unregulated use .

Q & A

Q. What are the established synthetic routes for dimethylheptylpyran (DMHP), and how can researchers ensure reproducibility?

DMHP synthesis typically involves modifying Δ9-THC’s structure by replacing the 3-pentyl chain with a 3-(1,2-dimethylheptyl) group and adjusting the double bond position . To ensure reproducibility:

  • Follow protocols from peer-reviewed medicinal chemistry journals (e.g., Journal of the American Chemical Society ).
  • Document reagent purity (≥95%), reaction conditions (temperature, solvent), and characterization data (NMR, HPLC) .
  • Cross-validate spectral data with reference standards from authoritative databases like PubChem or ECHA .

Q. What spectroscopic and chromatographic methods are recommended for characterizing DMHP’s purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm the dimethylheptyl substituent and tetrahydrobenzo[c]chromen-1-ol backbone .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 220–280 nm) to assess purity (>98%) .
  • Mass Spectrometry (MS): Compare observed molecular ion peaks (m/z 370.57 for [M+H]⁺) with theoretical values .

Q. How should researchers design in vitro assays to evaluate DMHP’s cannabinoid receptor affinity?

  • CB1/CB2 Binding Assays: Use radioligand displacement (e.g., [³H]CP-55,940) in transfected HEK-293 cells. Include positive controls (Δ9-THC) and negative controls (vehicle) .
  • Data Normalization: Express results as Ki values (nM) using the Cheng-Prusoff equation to account for ligand concentration .
  • Replicate Experiments: Perform triplicate runs to ensure statistical significance (p < 0.05) .

Advanced Research Questions

Q. How can contradictory results in DMHP’s dose-response profiles across studies be methodologically resolved?

Contradictions often arise from variations in assay systems (e.g., cell lines vs. tissue preparations) or pharmacokinetic factors. To address this:

  • Conduct meta-analyses of published dose-response data using PRISMA guidelines .
  • Validate findings via cross-species in vivo models (rodents, primates) under controlled metabolic conditions .
  • Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine experimental parameters .

Q. What computational approaches are suitable for predicting DMHP’s metabolic pathways and potential drug-drug interactions?

  • Molecular Docking: Simulate DMHP-CYP450 enzyme interactions (e.g., CYP3A4, CYP2C9) using AutoDock Vina .
  • Pharmacokinetic Modeling: Apply PBPK models (e.g., GastroPlus) to estimate bioavailability and hepatic clearance .
  • Data Integration: Cross-reference predictions with in vitro microsomal stability assays to validate metabolite formation .

Q. How do researchers reconcile discrepancies between DMHP’s in vitro potency and in vivo efficacy in preclinical models?

  • Pharmacodynamic-Pharmacokinetic (PK/PD) Bridging: Measure plasma concentrations via LC-MS/MS to correlate exposure with behavioral outcomes (e.g., antinauseant effects) .
  • Tissue Distribution Studies: Use radiolabeled DMHP (e.g., ¹⁴C) to quantify brain-to-plasma ratios in rodents .
  • Statistical Adjustments: Apply mixed-effects models to account for intersubject variability .

Q. What strategies mitigate bias when interpreting DMHP’s long-term neurobehavioral effects in animal studies?

  • Blinded Protocols: Ensure experimenters and analysts are blinded to treatment groups .
  • Positive/Negative Controls: Include Δ9-THC and vehicle groups to benchmark effects .
  • Open Science Practices: Pre-register study designs on platforms like Open Science Framework to reduce publication bias .

Methodological Guidance for Data Management

Q. How should researchers archive and share DMHP-related data to comply with FAIR principles?

  • Metadata Standards: Annotate datasets with chemical identifiers (CAS, IUPAC name), experimental conditions, and statistical methods .
  • Repositories: Deposit raw spectra, dose-response curves, and animal study data in domain-specific repositories (e.g., ChEMBL, Zenodo) .
  • Ethical Compliance: Exclude personally identifiable information (PII) in human tissue studies per IRB protocols .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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